3-Bromo-6-chloro-2-(chloromethyl)pyridine
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Overview
Description
3-Bromo-6-chloro-2-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-amino-6-methyl-5-bromopyridine with pyridine-HCl, NaNO2, and CuCl in dichloromethane at low temperatures (0-10°C). This reaction is followed by the addition of sodium hydrogencarbonate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and specific temperature controls are crucial to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Bromo-6-chloro-2-(chloromethyl)pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-(chloromethyl)pyridine involves its reactivity with various molecular targets. The presence of halogen atoms and the chloromethyl group makes it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-2-chloropyridine
- 3-Bromo-6-chloro-2-pyridinecarboxylic acid
Uniqueness
3-Bromo-6-chloro-2-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H4BrCl2N |
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Molecular Weight |
240.91 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3H2 |
InChI Key |
ATERVARIRBVMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCl)Cl |
Origin of Product |
United States |
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